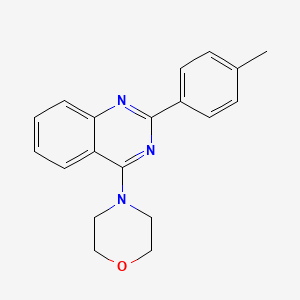
N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide, also known as NBQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of AMPA receptor antagonists, which are compounds that block the action of glutamate on AMPA receptors in the brain.
Mecanismo De Acción
N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide acts as an antagonist of AMPA receptors, which are glutamate receptors that play a key role in synaptic transmission in the brain. By blocking the action of glutamate on these receptors, N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide reduces the excitability of neurons and can prevent the damage caused by excessive glutamate release.
Biochemical and Physiological Effects
N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the severity of seizures in epileptic animals, to protect against ischemic brain injury in stroke models, and to prevent the loss of dopaminergic neurons in models of Parkinson's disease. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide in lab experiments is its specificity for AMPA receptors, which allows researchers to selectively target this receptor subtype. Additionally, N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide has a relatively long half-life, which allows for sustained effects in animal models. One limitation of using N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide is its potential for off-target effects, particularly at high doses.
Direcciones Futuras
There are several future directions for research on N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used in human patients. Additionally, researchers are investigating the potential of combining N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide with other compounds to enhance its neuroprotective effects. Finally, there is interest in exploring the potential of N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide for the treatment of other neurological disorders, such as Huntington's disease and traumatic brain injury.
Métodos De Síntesis
The synthesis of N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide involves the reaction of 4-nitrobenzaldehyde with 8-hydroxyquinoline in the presence of a base to form the Schiff base. This Schiff base is then reacted with 2-hydrazinopropanoic acid to form N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide. The overall yield of the synthesis is around 40%, and the purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of these diseases, and it is currently being investigated as a potential treatment for human patients.
Propiedades
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-2-quinolin-8-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-13(27-17-6-2-4-15-5-3-11-20-18(15)17)19(24)22-21-12-14-7-9-16(10-8-14)23(25)26/h2-13H,1H3,(H,22,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFFPOKPHMOQSV-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5764553.png)

![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)


![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)


![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)

![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)